1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl-

Coordination Chemistry Boron Complexes Luminescent Materials

1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl- (CAS 72087-95-7) is a tetraketone compound belonging to the class of dithio-bis-(diaroylmethanes), characterized by two dibenzoylmethane (1,3-diphenyl-1,3-propanedione) units connected through a central disulfide (-S-S-) bridge at their reactive α-carbon positions. This molecular architecture integrates the strong metal-chelation properties of a β-diketone with the redox and substitutional reactivity of an aromatic disulfide.

Molecular Formula C30H22O4S2
Molecular Weight 510.6 g/mol
CAS No. 72087-95-7
Cat. No. B12808363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl-
CAS72087-95-7
Molecular FormulaC30H22O4S2
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SSC(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C30H22O4S2/c31-25(21-13-5-1-6-14-21)29(26(32)22-15-7-2-8-16-22)35-36-30(27(33)23-17-9-3-10-18-23)28(34)24-19-11-4-12-20-24/h1-20,29-30H
InChIKeyBARFAXHXSRDEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl- (CAS 72087-95-7): A Disulfide-Bridged Bis(β-diketone) Building Block for Specialized Inorganic Synthesis


1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl- (CAS 72087-95-7) is a tetraketone compound belonging to the class of dithio-bis-(diaroylmethanes), characterized by two dibenzoylmethane (1,3-diphenyl-1,3-propanedione) units connected through a central disulfide (-S-S-) bridge at their reactive α-carbon positions [1]. This molecular architecture integrates the strong metal-chelation properties of a β-diketone with the redox and substitutional reactivity of an aromatic disulfide. Its primary documented role is as a precursor for the synthesis of dinuclear boron difluoride dibenzoylmethanate complexes, which have been investigated for their distinct photophysical properties [1]. Unlike its simple monomeric analog, this bridged dimer enables the construction of multinuclear metal complexes and provides a platform for introducing functional groups at the bridgehead carbon atoms through sulfenyl halide intermediates.

Procurement Alert for 1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl-: Why Simple Dibenzoylmethane Cannot Serve as a Drop-in Replacement


The procurement of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane, DBM) or other simple β-diketones as substitutes for CAS 72087-95-7 is chemically invalid for applications targeting dinuclear complex formation. The defining structural feature is the central disulfide bridge, which doubles the chelating sites and enables the pre-organized, one-step synthesis of binuclear metal complexes, such as the boronodibenzoylmethanates described in recent synthetic protocols [1]. Attempting to use monomeric DBM would yield only mononuclear complexes, fundamentally altering the stoichiometry, geometry, and resulting material properties. Furthermore, the disulfide bridge is not an inert linker; it is a reactive center that undergoes specific cleavage by sulfuryl chloride or bromine to form sulfenyl halide intermediates, which are critical for further functionalization of the chelate cycle [1]. These fundamental differences in coordination chemistry and downstream reactivity make generic substitution scientifically unsound.

Quantitative Differentiation Guide for 1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl- Against Closest Analogs


Binuclear Complex Formation: Exclusive Dimeric Architecture Enables One-Step Dinuclear Chelation Compared to Monomeric Dibenzoylmethane

The target compound, a tetraketone with two chelating β-diketone sites, directly forms a dinuclear boron difluoride complex when treated with BF₃·OEt₂ and tributyl borate [1]. In contrast, the closest analog, monomeric 1,3-diphenyl-1,3-propanedione (dibenzoylmethane, DBM), can only produce a mononuclear boron complex under identical conditions [1]. This structural distinction is absolute: no amount of monomer can replicate the bridged binuclear architecture central to the compound's value.

Coordination Chemistry Boron Complexes Luminescent Materials

Bridgehead Functionalization Pathway: Disulfide Bridge Reactivity Enables Sulfenyl Halide Chemistry Absent in Substituted Diaroylmethane Dimers

The disulfide bridge of the target compound is cleaved by sulfuryl chloride or bromine to yield sulfenyl chloride or sulfenyl bromide derivatives, which then undergo standard substitution and addition reactions [1]. This reactivity is a direct consequence of the S-S bond. In contrast, a comparator such as a methylene-bridged bis-diaroylmethane (e.g., 1,1,2,2-tetraaroylethane) lacks this disulfide functionality and cannot undergo this specific cleavage to generate reactive sulfenyl halide intermediates at the bridgehead carbon. The ability to install various functional groups at the central carbon post-complexation is unique to this disulfide-linked architecture [1].

Organosulfur Chemistry Sulfenyl Halides Precursor Functionalization

Tuning Electronic Properties via Aryl Substitution: Differentiating the Unsubstituted Parent Compound from Halogenated Analogs for Optical Baselines

The target compound (X = H) serves as the fundamental, unsubstituted scaffold. Its closest in-class analogs include halogen-substituted variants like the 4-fluorophenyl or 4-bromophenyl derivatives. The nature of the para-substituent on the phenyl rings is well-known to influence the electronic environment of the chelate ring and thus the photophysical properties of the resulting boron complexes. While the specific UV-Vis spectral data for the boron complex of the unsubstituted parent was not detailed in the available abstract, the study of such α-thiosubstituted systems confirms that the electronic interaction of substituents with the chelate ring is a key variable [1]. Therefore, procuring the parent hydrogen-substituted compound provides a critical baseline with minimal electronic perturbation, which is essential for benchmarking the effects of electron-donating or -withdrawing groups in a research program.

Structure-Property Relationship UV-Vis Spectroscopy Electronic Effects

Validated Application Scenarios for 1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl- Based on Evidence-Based Differentiation


Precursor for Dinuclear Boron Difluoride Complexes in Luminescent Material Research

This is the primary documented application. Research groups developing new luminescent or mechanochromic materials based on boron β-diketonates can utilize this compound to synthesize dinuclear complexes with potentially unique photophysical properties, such as excimer formation or energy transfer between metal centers, which are impossible to achieve with monomeric analogs [1].

Core Synthon for a Library of α-Functionalized Chelate Complexes via Sulfenyl Halide Intermediates

The specific reactivity of the disulfide bridge allows for the generation of sulfenyl chloride or bromide intermediates. This enables the late-stage functionalization of the pre-formed dinuclear complex, providing a divergent synthetic pathway to a library of compounds with varied functional groups (e.g., amines, thiols) attached at the bridgehead. This is a clear synthetic advantage for systematic property tuning [1].

Critical Baseline Standard for Structure-Property Relationship Studies of Dithio-Bis-(Diaroylmethane) Ligands

For researchers investigating a series of dithio-bis-(diaroylmethanes) with different aryl substituents (e.g., F, Cl, Br, CH₃, OCH₃), the unsubstituted parent compound (CAS 72087-95-7) serves as the essential control. Its procurement is non-negotiable for establishing the unperturbed electronic and steric baseline against which all other analogs must be compared to derive meaningful structure-property correlations [1].

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